5-Chloro-2'-deoxyuridine 5-Chloro-2'-deoxyuridine Thymidine analogue, readily incorporated following phosphorylation, into newly synthesized DNA in place of thymidine. Used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors.
5-Chloro-2/'-deoxyuridine (CldU) is a thymidine analog that is readily incorporated, following phosphorylation, into newly synthesized DNA in place of thymidine. Like 5-bromo-2’-deoxyuridine and 5-iodo-2’-deoxyuridine, CldU can be detected immunologically in cells and tissues. CldU can also be added to cells or tissues sequentially with another thymidine analog to label temporally distinct populations. The insertion of thymidine analogs, including CldU, can significantly alter DNA processing and replication, so these analogs have also been used as mutagens, clastogens, and antiviral compounds.
Brand Name: Vulcanchem
CAS No.: 50-90-8
VCID: VC20767791
InChI: InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)
SMILES: C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O
Molecular Formula: C9H11ClN2O5
Molecular Weight: 262.65 g/mol

5-Chloro-2'-deoxyuridine

CAS No.: 50-90-8

Cat. No.: VC20767791

Molecular Formula: C9H11ClN2O5

Molecular Weight: 262.65 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2'-deoxyuridine - 50-90-8

Specification

CAS No. 50-90-8
Molecular Formula C9H11ClN2O5
Molecular Weight 262.65 g/mol
IUPAC Name 5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)
Standard InChI Key NJCXGFKPQSFZIB-UHFFFAOYSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)O
SMILES C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O
Canonical SMILES C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O
Appearance Assay:≥98%A crystalline solid

Introduction

5-Chloro-2'-deoxyuridine (CldU) is a synthetic thymidine analog widely used in molecular biology and toxicology research. Its chemical structure (C₉H₁₁ClN₂O₅, MW 262.65 g/mol) features a chlorine substitution at the 5-position of the pyrimidine ring . This modification enables specific interactions with DNA replication machinery while allowing immunological detection.

Biochemical Applications

CldU serves three primary research functions:

  • DNA replication tracking: Incorporated during S-phase, enabling temporal mapping of cell proliferation when used sequentially with other analogs (e.g., BrdU, IdU) .

  • Mutagenesis studies: Induces CG→TA transitions (86.2% of substitutions) and TA→CG mutations (7.9%) in mouse embryonic fibroblasts (MEFs) .

  • Enzyme inhibition: Competes with thymidine for phosphorylation, suppressing thymidylate synthase activity at concentrations ≥10 μM .

Mutational Spectrum in MEF Cells (0.3 mM treatment)

Mutation TypeFrequency (%)
CG → TA transitions86.2
TA → CG transitions7.9
CG → AT transversions4.1
Other variants1.8

Strand bias analysis revealed 60.9% of C→T substitutions occurred on the coding strand .

Toxicity Profile

  • LC₅₀: 50 mg/kg in Wistar rats (30-min exposure)

  • Cell viability: No significant division kinetics alteration at 10 μM

  • Hazard classification: GHS07/GHS08 (Xn) with H302/H312/H332/H351 risk phrases

Protocol Considerations

  • Optimal labeling: 50 mg/kg in rodent studies, administered intraperitoneally

  • Detection: Anti-CldU antibodies (e.g., monoclonal rat IgG2a) with ≤5 nM working concentrations

  • Artifact prevention: Co-treatment with thymidine (10 μM) reduces nonspecific incorporation

Comparative Analysis with Halogenated Analogs

FeatureCldUBrdUIdU
Atomic radius0.99 Å1.14 Å1.33 Å
Mutation rateModerateHighLow
Detection easeIntermediateEasyDifficult

CldU's intermediate chlorine substitution balances detection sensitivity and DNA distortion effects .

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